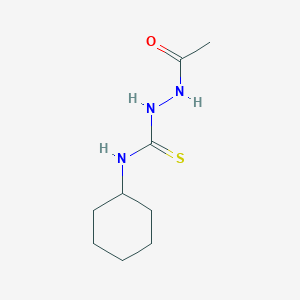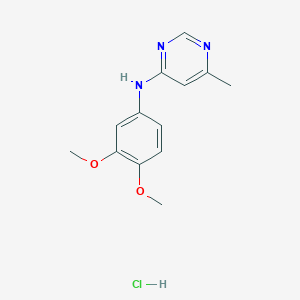
N~1~-cyclohexyl-N~3~-(phenylsulfonyl)-beta-alaninamide
Descripción general
Descripción
N~1~-cyclohexyl-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CSA is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. CSA has been shown to block the activity of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. It has also been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
CSA has been found to exhibit various biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, CSA has been found to protect against neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CSA in lab experiments is its ability to modulate ion channels and receptors in the nervous system, making it a useful tool for studying the mechanisms underlying pain, inflammation, and neurodegeneration. However, one limitation of using CSA is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research involving CSA. One area of interest is the development of novel drugs based on CSA for the treatment of various diseases, including chronic pain, inflammation, and neurodegeneration. Additionally, further studies are needed to elucidate the precise mechanism of action of CSA and its effects on ion channels and receptors in the nervous system. Finally, research is needed to optimize the synthesis of CSA and develop more potent analogs of the compound.
Aplicaciones Científicas De Investigación
CSA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCIXWBKSRHOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![N-(5-methyl-3-isoxazolyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838181.png)
![2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4838185.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4838202.png)
![N-isobutyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838209.png)


![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)

![N-[4-(acetylamino)phenyl]-2-propylpentanamide](/img/structure/B4838251.png)
![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)
![N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B4838259.png)
